3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
Overview
Description
3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a number of interesting biochemical and physiological effects, and its mechanism of action has been the subject of intense investigation. In
Scientific Research Applications
3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has a number of potential applications in scientific research. It has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-tumor properties, and may be useful in the treatment of cancer. Additionally, this compound has been studied for its potential applications in the field of neuroscience, as it has been shown to have effects on neurotransmitter release and uptake.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is not fully understood, but it is thought to involve the modulation of several signaling pathways. This compound has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 and lipoxygenase. It has also been shown to inhibit the activity of several enzymes involved in tumor growth, including matrix metalloproteinases and urokinase-type plasminogen activator.
Biochemical and Physiological Effects:
3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has a number of interesting biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth. Additionally, this compound has been shown to modulate the release and uptake of several neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide in lab experiments is its specificity for certain signaling pathways. This compound has been shown to selectively inhibit the activity of certain enzymes, which may be useful for studying the effects of these enzymes on various biological processes. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound may be toxic to cells, and care must be taken to ensure that the concentrations used in experiments are within a safe range.
Future Directions
There are a number of future directions for research on 3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide. One area of interest is the development of new derivatives of this compound with improved specificity and potency. Another area of interest is the exploration of the effects of this compound on other biological processes, such as immune function and metabolism. Additionally, this compound may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities.
properties
IUPAC Name |
3,4-dimethyl-N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-7-8-17(13-15(14)2)21(27)24-19-6-4-3-5-18(19)22-25-20(26-28-22)16-9-11-23-12-10-16/h3-13H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILYVRDMSDVYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=NC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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